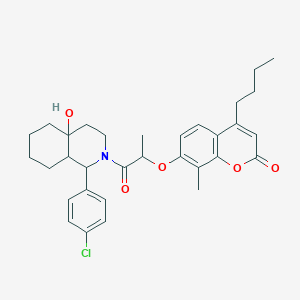

C32H38ClNO5

Description

C32H38ClNO5 is a chlorinated organic compound featuring a complex molecular architecture. Key bond angles and torsion parameters derived from crystallographic or computational studies (e.g., C32'-C33'-C38' = 119.0°, C37-C38'-C33" = 121°) suggest a conformationally flexible backbone with aromatic or conjugated systems .

Properties

Molecular Formula |

C32H38ClNO5 |

|---|---|

Molecular Weight |

552.1 g/mol |

IUPAC Name |

4-butyl-7-[1-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-1-oxopropan-2-yl]oxy-8-methylchromen-2-one |

InChI |

InChI=1S/C32H38ClNO5/c1-4-5-8-23-19-28(35)39-30-20(2)27(15-14-25(23)30)38-21(3)31(36)34-18-17-32(37)16-7-6-9-26(32)29(34)22-10-12-24(33)13-11-22/h10-15,19,21,26,29,37H,4-9,16-18H2,1-3H3 |

InChI Key |

BPPWJVYBXWKXHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3C5=CC=C(C=C5)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 6-Bromo-1H-indole-2-carboxylic acid (C9H6BrNO2)

Structural Similarities :

- Both compounds contain halogen substituents (Cl in C32H38ClNO5 vs. Br in C9H6BrNO2) and aromatic systems.

- Oxygen-rich moieties (carboxylic acid in Compound A vs.

Key Differences :

Functional Implications: The larger size of this compound may confer higher membrane permeability (similar to Compound A’s BBB permeability ), but its complexity could reduce solubility. Bromine in Compound A enhances electrophilicity, while chlorine in this compound may stabilize resonance structures.

Compound B: Hypothetical Chlorinated Macrocycle (C30H35ClNO5)

Structural Similarities :

Key Differences :

Functional Implications: The additional carbons in this compound may improve thermal stability but complicate purification. Its synthesis likely requires prolonged reaction times (e.g., 48 hours ) compared to simpler analogs.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Halogen | Oxygen Atoms | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | This compound | Cl | 5 | Not reported |

| 6-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | Br | 2 | 0.052 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.